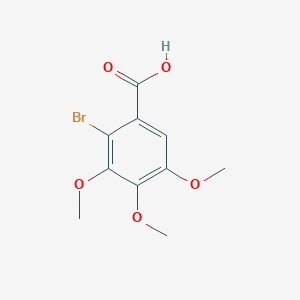

2-Bromo-3,4,5-trimethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4,5-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVPVHYYPCTFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310373 | |

| Record name | 2-Bromo-3,4,5-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23346-82-9 | |

| Record name | 23346-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23346-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3,4,5-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,4,5-trimethoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR7T6DL6BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of 2-Bromo-3,4,5-trimethoxybenzoic acid from 3,4,5-trimethoxybenzoic acid"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-3,4,5-trimethoxybenzoic acid, a valuable building block in pharmaceutical and organic synthesis, from its precursor 3,4,5-trimethoxybenzoic acid. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic workflow.

Introduction

This compound is a key intermediate in the preparation of various compounds, including the antipsychotic drug remoxipride. The targeted bromination of 3,4,5-trimethoxybenzoic acid at the 2-position is a critical transformation, and various methods have been developed to achieve this with high efficiency and selectivity. This guide focuses on the direct bromination of the aromatic ring, a common and effective strategy.

Reaction and Mechanism

The synthesis involves the electrophilic aromatic substitution of 3,4,5-trimethoxybenzoic acid. The electron-donating methoxy groups activate the benzene ring, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance and the directing effects of the substituents, the bromine atom is selectively introduced at the C-2 position.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental protocols for the synthesis of this compound

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,4,5-trimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-3,4,5-trimethoxybenzoic acid (CAS No. 23346-82-9). While experimentally determined quantitative data for this specific compound are limited in publicly available literature, this document compiles its fundamental molecular and predicted spectral properties. Furthermore, it furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters, applicable to this and related substituted benzoic acid derivatives. These methodologies are critical for researchers engaged in the synthesis, characterization, and application of novel chemical entities. A logical workflow for the preliminary assessment of its potential biological activity as a bacterial efflux pump inhibitor, a plausible area of interest for trimethoxybenzoic acid derivatives, is also presented.

Core Physicochemical Data

The following tables summarize the available and predicted data for this compound. It is important to note that many of these values are predicted and await experimental verification.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23346-82-9 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₅ | N/A |

| Molecular Weight | 291.09 g/mol | [2] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available | N/A |

| LogP | Not available | N/A |

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (H-6) | Singlet | Singlet |

| Methoxy-H (3x OCH₃) | Distinct Singlets | Singlet |

| Carboxylic Acid-H | Broad Singlet | Singlet |

| The chemical shifts are highly dependent on the solvent and concentration.[1] |

Synthesis and Characterization

The synthesis of this compound typically begins with the more readily available precursor, 3,4,5-trimethoxybenzoic acid, or its corresponding esters. A common synthetic strategy involves the direct bromination of methyl 3,4,5-trimethoxybenzoate, followed by the hydrolysis of the ester group to yield the final carboxylic acid.[1]

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Measurement: The apparatus is heated at a steady rate (e.g., 10°C/minute) to approach the expected melting point. The heating rate is then reduced to 1-2°C/minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents at a specific temperature.

Materials:

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Incubation: The vials are agitated in a constant temperature shaker or water bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a 0.45 µm filter to remove any solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. For compounds with a chromophore, UV-Vis spectroscopy can be used by creating a standard curve. Alternatively, a more universal method like HPLC with a suitable detector can be employed.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL) or in molarity (mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Materials:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low)

-

Inert gas (e.g., nitrogen or argon) for purging

Procedure:

-

Sample Preparation: A known amount of the compound is dissolved in a specific volume of a suitable solvent to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, and the setup is placed on a magnetic stirrer. The system is purged with an inert gas to remove dissolved CO₂.

-

Titration: The standardized base solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of inflection) is determined from the curve. The pKa is the pH at which half of the acid has been neutralized (half-equivalence point).

Potential Biological Activity: A Workflow for Efflux Pump Inhibitor Screening

While direct evidence of the biological activity of this compound is not prominent in the literature, derivatives of trimethoxybenzoic acid have been investigated as potential inhibitors of bacterial efflux pumps.[3] Efflux pumps are proteins in bacteria that can expel antibiotics, leading to drug resistance. The following workflow illustrates a general approach to screening for such activity.

Caption: A logical workflow for screening this compound as a potential bacterial efflux pump inhibitor.

Conclusion

This compound is a compound of interest for which detailed, experimentally verified physicochemical data remains to be fully characterized in the public domain. This guide has consolidated the available information and provided robust, standardized protocols for the determination of its key properties. The outlined methodologies are fundamental for any research and development program involving this and structurally similar molecules. The potential for this class of compounds to act as bacterial efflux pump inhibitors suggests a promising avenue for future investigation, and the provided workflow offers a strategic approach to such studies. Further experimental work is crucial to fully elucidate the physicochemical profile and biological potential of this compound.

References

"2-Bromo-3,4,5-trimethoxybenzoic acid CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3,4,5-trimethoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a halogenated derivative of trimethoxybenzoic acid. The presence of the bromine atom and the methoxy groups on the benzoic acid core imparts specific reactivity and properties that make it a useful intermediate in the synthesis of more complex molecules.

| Property | Value |

| CAS Number | 23346-82-9[1] |

| Molecular Formula | C₁₀H₁₁BrO₅[1] |

| Molecular Weight | 291.1 g/mol [2] |

| Boiling Point | 360.2°C at 760 mmHg[2] |

Synthesis of this compound

The synthesis of this compound typically involves the bromination of a suitable precursor, such as 3,4,5-trimethoxybenzoic acid or its corresponding ester. The following is a representative experimental protocol based on general procedures for the bromination of aromatic compounds.

Experimental Protocol: Bromination of 3,4,5-trimethoxybenzoic acid

Materials:

-

3,4,5-trimethoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) to the stirred solution. The molar ratio of NBS to the starting material should be approximately 1.1:1.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

Applications in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of various biologically active compounds. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of diverse functional groups.[1] This makes it a valuable scaffold for the development of new therapeutic agents.

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural analogs, trimethoxybenzoic acid derivatives, have been investigated for a range of biological activities. These activities often stem from their ability to interact with various cellular targets. The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug Discovery Workflow:

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Bromo-3,4,5-trimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3,4,5-trimethoxybenzoic acid. Due to the limited availability of public experimental data for this specific compound, this guide presents a detailed predicted analysis based on fundamental NMR principles and comparative data from structurally analogous molecules. This document serves as a practical resource for the structural elucidation and quality control of this important synthetic intermediate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic, methoxy, and carboxylic acid protons. The introduction of a bromine atom at the C2 position significantly influences the electronic environment and, consequently, the chemical shifts of the neighboring protons compared to its parent compound, 3,4,5-trimethoxybenzoic acid. The predicted spectral data in a common NMR solvent, such as DMSO-d₆, are summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet, broad | 1H | The acidic proton is typically broad and its chemical shift is solvent and concentration dependent. |

| Aromatic (H-6) | 7.1 - 7.4 | Singlet | 1H | The sole aromatic proton is expected to appear as a singlet due to the absence of adjacent protons for coupling.[1] |

| Methoxy (-OCH₃ at C4) | ~3.9 | Singlet | 3H | The chemical shift is influenced by its para position relative to the carboxylic acid and meta to the bromine. |

| Methoxy (-OCH₃ at C5) | ~3.8 | Singlet | 3H | This methoxy group is ortho to the remaining aromatic proton and meta to the carboxylic acid. |

| Methoxy (-OCH₃ at C3) | ~3.7 | Singlet | 3H | This methoxy group is ortho to the bromine atom and the carboxylic acid, likely experiencing the most significant electronic effects. |

Structural and Signaling Analysis

The substitution pattern on the benzene ring is key to interpreting the ¹H NMR spectrum. The parent compound, 3,4,5-trimethoxybenzoic acid, displays a high degree of symmetry, resulting in a single signal for the two equivalent aromatic protons and two signals for the three methoxy groups (one for the para-methoxy and one for the two equivalent meta-methoxy groups).

The introduction of a bromine atom at the C2 position desymmetrizes the molecule. This has two main consequences:

-

Aromatic Region: The single remaining proton at the C6 position has no adjacent protons to couple with, leading to a predicted singlet.

-

Methoxy Region: The three methoxy groups at positions C3, C4, and C5 are no longer chemically equivalent due to their different spatial relationships with the bromine and carboxylic acid groups. Therefore, three distinct singlets are predicted for these nine protons.[1]

The following diagram illustrates the logical flow of the spectral analysis:

Caption: A flowchart outlining the systematic approach to the analysis of the ¹H NMR spectrum of this compound.

The signaling pathways and through-space interactions can be visualized as follows, highlighting the influence of the substituents on the proton signals.

Caption: A diagram illustrating the correlation between the protons in this compound and their predicted ¹H NMR signals, including the electronic influence of the bromine and carboxylic acid groups.

Experimental Protocol

A standard experimental protocol for acquiring the ¹H NMR spectrum of this compound is as follows. This protocol is based on general procedures for the NMR analysis of organic compounds.[2]

Table 2: Experimental Protocol for ¹H NMR Spectroscopy

| Step | Procedure | Details and Considerations |

| 1. Sample Preparation | Weighing | Accurately weigh 5-10 mg of this compound. |

| Dissolution | Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. | |

| Internal Standard | Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). | |

| 2. NMR Spectrometer Setup | Instrument | A 400 MHz or higher field NMR spectrometer is recommended for better signal resolution. |

| Shimming | Shim the magnetic field to achieve optimal homogeneity and resolution. | |

| Locking | Lock the spectrometer on the deuterium signal of the solvent. | |

| Tuning and Matching | Tune and match the probe for the ¹H frequency. | |

| 3. Data Acquisition | Pulse Sequence | A standard single-pulse experiment is typically sufficient. |

| Acquisition Parameters | Set appropriate parameters, including the number of scans (e.g., 16-64), relaxation delay (e.g., 1-5 seconds), and spectral width (e.g., -2 to 16 ppm). | |

| 4. Data Processing | Fourier Transform | Apply a Fourier transform to the acquired Free Induction Decay (FID). |

| Phasing | Manually or automatically phase the spectrum to obtain pure absorption peaks. | |

| Baseline Correction | Apply a baseline correction to ensure accurate integration. | |

| Referencing | Reference the spectrum to the internal standard (TMS at 0.00 ppm). | |

| Integration | Integrate the area under each peak to determine the relative number of protons. |

Conclusion

The ¹H NMR spectrum of this compound is predicted to be well-resolved and highly informative for structural confirmation. The key features are a single aromatic proton signal and three distinct methoxy group signals, which directly result from the desymmetrizing effect of the bromine substituent. This in-depth guide, combining predicted data with a detailed experimental protocol and analytical workflows, provides a solid foundation for researchers and professionals working with this compound. The provided diagrams offer a clear visualization of the analytical process and the structural relationships that govern the spectral features.

References

"mass spectrometry of 2-Bromo-3,4,5-trimethoxybenzoic acid"

An in-depth guide to the mass spectrometry of 2-Bromo-3,4,5-trimethoxybenzoic acid is currently unavailable due to a lack of publicly accessible experimental data. While theoretical predictions regarding its mass spectrometric behavior can be made, this guide cannot be completed without actual experimental results and detailed protocols.

Predicted Mass Spectrometry Data

Based on the structure of this compound (C₁₀H₁₁BrO₅), the expected molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern due to the presence of bromine, with two peaks of nearly equal intensity at m/z 290 and 292, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for benzoic acids suggest the potential loss of various functional groups. A summary of predicted key fragments is presented below.

| Fragment Ion | Predicted m/z |

| [C₁₀H₁₁BrO₅]⁺ | 290/292 |

| [C₁₀H₁₀BrO₄]⁺ | 273/275 |

| [C₉H₁₀BrO₃]⁺ | 245/247 |

Experimental Protocols

Detailed experimental protocols for the mass spectrometry of this compound are not available in the reviewed literature. Generally, analysis would be conducted using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.

A general workflow for such an analysis would involve:

Caption: A generalized workflow for the mass spectrometric analysis of an organic compound.

Fragmentation Pathway

The fragmentation of this compound would likely proceed through the loss of small molecules from the molecular ion. A predicted fragmentation pathway is illustrated below.

Caption: Predicted fragmentation pathway for this compound.

Further research is required to obtain experimental data to validate these predictions and provide a comprehensive understanding of the mass spectrometric behavior of this compound.

"solubility of 2-Bromo-3,4,5-trimethoxybenzoic acid in organic solvents"

An In-depth Technical Guide on the Solubility of 2-Bromo-3,4,5-trimethoxybenzoic Acid in Organic Solvents

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for this compound. This guide therefore provides a framework for determining and utilizing solubility data for this compound. It includes a detailed, standard experimental protocol for solubility determination and offers a logical workflow for solvent selection based on general principles of organic chemistry. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals. Its chemical structure, featuring a carboxylic acid group, three methoxy groups, and a bromine atom, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction optimization, purification via recrystallization, and formulation development.

This technical guide offers a comprehensive overview of the methodologies required to determine the solubility of this compound and provides a logical framework for solvent selection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₅ |

| Molecular Weight | 291.09 g/mol |

| Appearance | Expected to be a solid crystalline powder |

| pKa | The carboxylic acid group imparts acidic properties, with a pKa value that can be estimated based on similar benzoic acid derivatives. |

| Polarity | The molecule possesses both polar (carboxylic acid, methoxy groups) and non-polar (benzene ring) features, suggesting solubility in a range of organic solvents. |

Qualitative Solubility Profile

Quantitative Solubility Data

As noted, specific experimental data on the solubility of this compound in various organic solvents is not found in publicly available literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| e.g., Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | Moderately Polar | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | Non-polar | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | Non-polar | 25 | Data to be determined | Data to be determined |

| e.g., Hexane | Non-polar | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure. The shake-flask method is a widely recognized and reliable technique for this purpose.[1] This protocol outlines the steps for determining the thermodynamic solubility of this compound in an organic solvent.

5.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant-temperature shaker or bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

5.2. Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. An excess of solid is crucial to ensure that equilibrium with the dissolved state is achieved.[1]

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.[1] A calibration curve should be generated using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[1]

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general process for solvent selection for recrystallization.

References

An In-depth Technical Guide to the Biosynthesis of Substituted Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acid derivatives are a diverse class of molecules that play crucial roles in plant defense, signaling, and development. They also serve as precursors to a wide array of pharmaceuticals, agrochemicals, and industrial compounds. Understanding the intricate biosynthetic pathways that lead to the formation of these valuable molecules is paramount for their targeted production and for the development of novel drugs and bio-based chemicals. This technical guide provides a comprehensive overview of the core biosynthetic routes to substituted benzoic acid derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Biosynthetic Pathways

The biosynthesis of substituted benzoic acid derivatives is not a linear process but rather a complex network of interconnected pathways that vary across different organisms and even within different tissues of the same organism. The primary routes originate from central metabolism, primarily through the shikimate pathway, and involve subsequent modifications via phenylalanine-dependent and independent routes.

The Shikimate Pathway: The Gateway to Aromatic Compounds

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae.[1] This pathway serves as the foundational source of the aromatic ring for many substituted benzoic acid derivatives. The key branch point for benzoic acid biosynthesis from this pathway is the intermediate, chorismate .[2]

Chorismate can be directly converted to several important benzoic acid derivatives. A notable example is the biosynthesis of salicylic acid (SA) , a critical plant hormone involved in defense against pathogens.[3][4]

-

Isochorismate Pathway to Salicylic Acid: In many plants, the primary route to salicylic acid is through the isochorismate pathway.[3][5]

-

Chorismate is first isomerized to isochorismate by the enzyme isochorismate synthase (ICS) .[3]

-

In Arabidopsis thaliana, isochorismate is then transported from the plastid to the cytosol.

-

In the cytosol, isochorismate is conjugated to glutamate by PBS3 (avrPphB Susceptible 3) to form isochorismate-9-glutamate.

-

This conjugate spontaneously decomposes to yield salicylic acid .[3]

-

Other benzoic acid derivatives, such as p-hydroxybenzoic acid, can also be formed directly from chorismate in some bacteria through the action of chorismate pyruvate-lyase.[2]

Phenylalanine-Dependent Pathways

In many organisms, the biosynthesis of benzoic acid and its derivatives begins with the aromatic amino acid L-phenylalanine, which is itself a product of the shikimate pathway. These pathways involve the shortening of the three-carbon side chain of phenylalanine to a single carboxyl group. Two main routes have been elucidated: the β-oxidative and the non-β-oxidative pathways.[6][7]

This pathway is analogous to the β-oxidation of fatty acids and involves a series of CoA-dependent reactions.[7][8]

-

L-Phenylalanine is first converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) .[9]

-

Cinnamic acid is then activated to cinnamoyl-CoA by a cinnamate-CoA ligase (CNL) or a related acyl-activating enzyme.[10]

-

Cinnamoyl-CoA undergoes hydration and oxidation by a bifunctional cinnamoyl-CoA hydratase/dehydrogenase (CHD) to form 3-oxo-3-phenylpropanoyl-CoA .[11][12]

-

Finally, 3-ketoacyl-CoA thiolase (KAT) catalyzes the thiolytic cleavage of 3-oxo-3-phenylpropanoyl-CoA to yield benzoyl-CoA and acetyl-CoA.[4]

-

Benzoyl-CoA can then be hydrolyzed to benzoic acid or used as a precursor for other derivatives.

This pathway involves the shortening of the cinnamic acid side chain without the formation of CoA intermediates in the core chain-shortening step.[8][13]

-

Similar to the β-oxidative pathway, the process starts with the conversion of L-phenylalanine to trans-cinnamic acid by PAL .

-

The subsequent steps are less universally defined but generally proceed through the formation of benzaldehyde .[14]

-

Benzaldehyde is then oxidized to benzoic acid by a benzaldehyde dehydrogenase .[15]

The exact mechanism of the conversion of cinnamic acid to benzaldehyde is still under investigation and may involve hydration and retro-aldol cleavage reactions.[14]

Other Biosynthetic Routes

Substituted benzoic acids can also be synthesized through the degradation of other compounds. For instance, the biotransformation of styrene can yield benzoic acid through a multi-step enzymatic cascade in engineered microorganisms.[3] This pathway represents a promising avenue for the sustainable production of benzoic acid from plastic waste.

Quantitative Data on Key Enzymes and Pathways

The efficiency and regulation of benzoic acid biosynthesis are governed by the kinetic properties of the involved enzymes and the metabolic flux through the different pathways. The following tables summarize key quantitative data from the literature.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (U/mg) | Reference |

| Isochorismate Synthase (AtICS1) | Arabidopsis thaliana | Chorismate | 41.5 | 0.65 | - | [4] |

| Cinnamate-CoA Ligase (HcCNL) | Hypericum calycinum | Cinnamic Acid | 10.3 | - | - | [16] |

| 4-Coumaric Acid | 21.7 | - | - | [16] | ||

| Benzoyl-CoA Ligase | Anaerobic syntrophic culture | Benzoate | 40 | - | 1.05 | [15] |

| 2-Fluorobenzoate | 280 | - | 1.0 | [15] | ||

| 3-Fluorobenzoate | 1480 | - | 0.7 | [15] | ||

| 4-Fluorobenzoate | 320 | - | 0.98 | [15] | ||

| ATP | 160 | - | 1.08 | [15] | ||

| Coenzyme A | 70 | - | 1.05 | [15] | ||

| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | < 50 | 1.6 | - | [5][17] |

| ATP | 600 | - | - | [5] |

Table 1: Kinetic Parameters of Key Enzymes in Benzoic Acid Biosynthesis

| Organism/System | Precursor | Product | Yield/Concentration | Conditions | Reference |

| Escherichia coli (engineered) | Styrene | Benzoic Acid | 133-146 mM (16.2-17.8 g/L) | Whole-cell biotransformation | [3] |

| Escherichia coli (engineered) | L-Phenylalanine | Benzoic Acid | 133-146 mM (16.2-17.8 g/L) | Whole-cell biotransformation | [3] |

| Escherichia coli (engineered) | Glycerol | Benzoic Acid | 63-70 mM (7.6-8.6 g/L) | Coupled fermentation-biotransformation | [3] |

| Petunia hybrida flowers | - | Benzoic Acid | 70.5 ± 15.5 µg/g fresh weight | 1-day-old petals at midnight | [18] |

| Petunia hybrida flowers | - | Benzylbenzoate | 76 µg/g fresh weight | Day 2 post-anthesis | [19] |

| Petunia hybrida flowers | - | Phenylethyl benzoate | 4.6 µg/g fresh weight | Day 2 post-anthesis | [19] |

Table 2: Product Yields and Metabolite Concentrations in Benzoic Acid Biosynthesis

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of benzoic acid biosynthesis.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: This assay measures the activity of PAL by spectrophotometrically quantifying the formation of trans-cinnamic acid from L-phenylalanine, which has a characteristic absorbance at 290 nm.

Materials:

-

Spectrophotometer capable of reading at 290 nm

-

Quartz cuvettes

-

100 mM Tris-HCl buffer, pH 8.8

-

40 mM L-phenylalanine solution

-

4 M HCl (for stopping the reaction)

-

Enzyme extract

Procedure:

-

Prepare the reaction mixture in a total volume of 1 mL containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding an appropriate amount of the enzyme extract.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 4 M HCl.

-

Measure the absorbance of the solution at 290 nm against a blank containing all components except the enzyme.

-

Calculate the amount of trans-cinnamic acid formed using a standard curve. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Quantification of Benzoic Acid Derivatives by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a robust method for the separation and quantification of various benzoic acid derivatives in plant extracts.

Materials:

-

HPLC system with a C18 reversed-phase column

-

UV/PDA detector

-

Mobile phase A: 1% formic acid in water

-

Mobile phase B: Acetonitrile

-

Standard solutions of benzoic acid and its derivatives

-

Plant extract

Procedure:

-

Sample Preparation:

-

Homogenize the plant tissue in a suitable solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example:

-

0-5 min: 10% B

-

5-20 min: Gradient from 10% to 50% B

-

20-25 min: Gradient from 50% to 10% B

-

25-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at multiple wavelengths, typically around 254 nm and 280 nm, or use a PDA detector to scan a range of wavelengths.

-

-

Quantification:

-

Inject a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the plant extract.

-

Identify and quantify the benzoic acid derivatives in the sample by comparing their retention times and peak areas to those of the standards.

-

Mandatory Visualizations

Experimental Workflow: From Gene to Enzyme Kinetics

The characterization of an enzyme involved in the biosynthesis of substituted benzoic acid derivatives typically follows a structured workflow, from gene identification to the determination of its kinetic properties.

Experimental Workflow: Plant Metabolite Analysis

The analysis of benzoic acid derivatives and other metabolites from plant tissues involves a series of steps from sample collection to data analysis.

Logical Relationship: Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the in vivo rates of metabolic reactions. The general workflow involves isotopic labeling experiments and computational modeling.

Conclusion

The biosynthesis of substituted benzoic acid derivatives is a multifaceted and highly regulated process. A thorough understanding of the underlying enzymatic reactions, their kinetics, and the overall metabolic network is essential for the rational design of strategies to enhance the production of these valuable compounds in both plants and microbial systems. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate and manipulate these intricate biosynthetic pathways. Further research into the enzymes of the non-β-oxidative pathway and the regulatory mechanisms governing flux through these networks will undoubtedly open new avenues for the sustainable production of a wide range of important benzoic acid-derived molecules.

References

- 1. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoic acid production via cascade biotransformation and coupled fermentation-biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of benzenoid synthesis in petunia flowers reveals multiple pathways to benzoic acid and enhancement in auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzaldehyde dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. research.vu.nl [research.vu.nl]

- 15. Kinetics of induction of cytosolic benzaldehyde: NADP and propionaldehyde: NAD aldehyde dehydrogenase activities in rat livers from male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cinnamate:CoA Ligase Initiates the Biosynthesis of a Benzoate-Derived Xanthone Phytoalexin in Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic reduction of benzoyl-CoA to alicyclic compounds, a key reaction in anaerobic aromatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of Methylbenzoate Emission after Pollination in Snapdragon and Petunia Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide on the Reactivity of the Bromine Substituent in 2-Bromo-3,4,5-trimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine substituent in 2-Bromo-3,4,5-trimethoxybenzoic acid. This versatile building block is of significant interest in organic synthesis and medicinal chemistry due to the strategic placement of its functional groups, which allows for a variety of chemical transformations. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group modulate the reactivity of the aryl bromide, making it a valuable precursor for the synthesis of complex molecular architectures.

Introduction to the Reactivity of this compound

The bromine atom at the 2-position of 3,4,5-trimethoxybenzoic acid is amenable to a range of substitution and coupling reactions. Its reactivity is influenced by the electronic effects of the three methoxy groups and the carboxylic acid, as well as by steric hindrance from the adjacent substituents. This guide will delve into the key reactions involving the C-Br bond, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as copper-catalyzed Ullmann-type reactions and other nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its esters are suitable substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. While specific examples with this compound are not extensively reported, the corresponding methyl ester, methyl 2-bromo-3,4,5-trimethoxybenzoate, has been utilized in such reactions. The subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Methyl 2-bromo-3,4,5-trimethoxybenzoate

| Boronic Acid Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid derivatives | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | 1,2-Dimethoxyethane | Not Specified | Not Specified | Not Specified |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-bromo-3,4,5-trimethoxybenzoate

This protocol is adapted from a general procedure for the synthesis of biphenyl-2-carboxylate derivatives.[1]

-

In a pressure tube, dissolve methyl 2-bromo-3,4,5-trimethoxybenzoate (1.0 eq) in 1,2-dimethoxyethane (to a concentration of 0.03 M).

-

Add the desired phenylboronic acid derivative (1.5 eq) and potassium phosphate (K₃PO₄) (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.

-

Seal the pressure tube and heat the reaction mixture.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography.

-

The resulting methyl ester can be hydrolyzed to this compound by standard procedures (e.g., using NaOH in methanol/water), typically in high yield (e.g., 95%).[1]

Logical Workflow for Suzuki-Miyaura Coupling and Subsequent Hydrolysis

Caption: Workflow for the synthesis of 2-aryl-3,4,5-trimethoxybenzoic acids.

Buchwald-Hartwig Amination

Table 2: Key Components for a Hypothetical Buchwald-Hartwig Amination

| Component | Role in the Reaction | Example |

| Aryl Halide | Electrophile | This compound |

| Amine | Nucleophile | Primary or secondary amine |

| Palladium Catalyst | Facilitates C-N bond formation | Pd₂(dba)₃ with a suitable phosphine ligand |

| Base | Activates the amine | Sodium tert-butoxide (NaOtBu) |

| Solvent | Reaction medium | Toluene or Dioxane |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that would require optimization for the specific substrate.

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

-

In a separate glovebox, prepare a stock solution of the palladium precatalyst and ligand in the chosen anhydrous, degassed solvent.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to the required temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is valuable for the synthesis of arylalkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general protocol that would require optimization for this compound.

-

To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-3 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Copper-Catalyzed Reactions (Ullmann-Type)

The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions that are particularly useful for forming C-O, C-N, and C-C bonds with aryl halides.

Ullmann Condensation (C-O and C-N bond formation)

The Ullmann condensation can be used to couple this compound with alcohols, phenols, or amines. These reactions often require higher temperatures than their palladium-catalyzed counterparts.

A specific example of a copper-catalyzed methoxylation has been reported:

Table 3: Copper-Catalyzed Methoxylation of this compound

| Nucleophile | Catalyst | Base | Solvent | Temperature | Time (h) |

| Methanol | CuBr (0.1 eq) | Sodium metal (3.5 eq) | Methanol | Reflux | 18 |

Experimental Protocol: Copper-Catalyzed Methoxylation [2]

-

Dissolve sodium metal (3.5 eq) in anhydrous methanol under an inert atmosphere.

-

To the resulting sodium methoxide solution, add this compound (1.0 eq).

-

Add copper(I) bromide (CuBr, 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux for 18 hours.

-

After cooling, filter the mixture and proceed with an appropriate workup to isolate the product.

Ullmann Homocoupling (C-C bond formation)

The Ullmann reaction can also be used for the homocoupling of aryl halides to form biaryl compounds. An oxazoline derivative of this compound has been shown to undergo a thermodynamically controlled asymmetric Ullmann reaction to generate axially chiral biphenyls.[3] This highlights the reactivity of the bromine substituent towards copper-mediated C-C bond formation.

Conceptual Workflow for Asymmetric Ullmann Homocoupling

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-3,4,5-trimethoxybenzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4,5-trimethoxybenzoic acid is a highly functionalized aromatic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom, a carboxylic acid, and three methoxy groups on the benzene ring offers multiple reaction sites for diversification and the construction of complex molecular architectures. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. The electron-rich trimethoxyphenyl scaffold is a common feature in numerous biologically active compounds, including potent tubulin polymerization inhibitors, which are a class of anticancer agents.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic transformations: the Suzuki-Miyaura cross-coupling reaction and amide bond formation.

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[4] For this compound, this reaction enables the formation of a C-C bond at the 2-position, leading to the synthesis of biaryl compounds. These structures are prevalent in many pharmaceutical agents and functional materials.

General Experimental Workflow

A typical workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 2-Aryl-3,4,5-trimethoxybenzoic Acids

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Degassed solvents (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3,4,5-trimethoxybenzoic acid.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl bromides with arylboronic acids, which can serve as a reference for optimizing the reaction with this compound.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |

| 2 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 99[4] |

| 3 | 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 98 |

II. Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to an amide via coupling with a primary or secondary amine.[5] This reaction is fundamental in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The use of modern coupling reagents allows for mild and efficient amide bond formation.[6][7]

General Experimental Workflow

The general workflow for amide bond formation using a coupling reagent is depicted below.

References

- 1. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Aryl/Heteroaryl-5-amino-1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazoles as antimicrotubule agents. Design, synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pulsus.com [pulsus.com]

- 6. researchgate.net [researchgate.net]

- 7. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Regioselective Bromination of Methyl 3,4,5-Trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the regioselective bromination of methyl 3,4,5-trimethoxybenzoate, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines a straightforward and efficient method using N-bromosuccinimide (NBS) as the brominating agent, which offers high selectivity for the aromatic ring. This method is particularly relevant for drug development professionals requiring a reliable synthesis of substituted aromatic building blocks.

Introduction

Methyl 3,4,5-trimethoxybenzoate, a derivative of gallic acid, is a common starting material in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The introduction of a bromine atom onto its aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions, thereby enabling the creation of diverse molecular scaffolds. The electron-rich nature of the trimethoxy-substituted benzene ring makes it highly susceptible to electrophilic aromatic substitution.[3][4] This protocol focuses on the regioselective monobromination of this substrate, a critical step for ensuring the purity and desired structure of subsequent products.

Data Presentation

| Parameter | Value |

| Starting Material | Methyl 3,4,5-trimethoxybenzoate |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile (CH₃CN) |

| Catalyst | (Optional) Lewis acid, e.g., Iron(III) bromide (FeBr₃) |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2-4 hours |

| Product | Methyl 2-bromo-3,4,5-trimethoxybenzoate |

| Typical Yield | 85-95% |

Experimental Protocol

Materials:

-

Methyl 3,4,5-trimethoxybenzoate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 3,4,5-trimethoxybenzoate (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely.

-

Reagent Addition: While stirring at room temperature, add N-bromosuccinimide (1.05 - 1.1 eq) to the solution in one portion. For less reactive substrates or to increase the reaction rate, a catalytic amount of a Lewis acid like FeBr₃ can be added, though for this electron-rich system, it is often not necessary.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Work-up:

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, methyl 2-bromo-3,4,5-trimethoxybenzoate, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Experimental Workflow

Caption: Workflow for the bromination of methyl 3,4,5-trimethoxybenzoate.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate caution.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-3,4,5-trimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4,5-trimethoxybenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The strategic placement of the bromine atom at the 2-position of the 3,4,5-trimethoxybenzoic acid core allows for the introduction of a diverse array of functional groups through nucleophilic substitution reactions. This enables the synthesis of novel derivatives with potential therapeutic applications. The 3,4,5-trimethoxybenzoyl moiety is a key structural feature in a number of biologically active compounds, including the antibiotic trimethoprim and various anticancer agents that target tubulin polymerization.[1][2] The ability to further functionalize this scaffold at the 2-position opens up new avenues for lead optimization and the development of next-generation therapeutics.

These application notes provide an overview of potential nucleophilic substitution reactions on this compound and detailed protocols for key transformations. While specific literature on this exact substrate is limited, the provided protocols are based on well-established methodologies for similar, less activated aryl bromides, particularly copper-catalyzed cross-coupling reactions.

Key Applications in Drug Development

The 3,4,5-trimethoxybenzoic acid scaffold is a privileged structure in medicinal chemistry. Derivatives have been explored for a wide range of biological activities:

-

Anticancer Agents: The trimethoxyphenyl moiety is a crucial component of many tubulin polymerization inhibitors, which are effective anticancer agents.[2]

-

Antibacterial Agents: Amide derivatives of trimethoxybenzoic acids have been investigated as potential efflux pump inhibitors, which could help overcome antibiotic resistance.[3][4]

-

Neuroprotective Agents: Isomers of trimethoxybenzoic acid have been used to synthesize compounds with acetylcholinesterase inhibitory activity, suggesting potential in treating neurodegenerative diseases.[3]

The nucleophilic substitution reactions of this compound provide a direct route to novel analogs of these important compound classes.

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring of this compound can be displaced by a variety of nucleophiles. Due to the electron-donating nature of the methoxy groups, the aromatic ring is not highly activated towards traditional nucleophilic aromatic substitution (SNAr). Therefore, transition metal catalysis, particularly with copper, is often necessary to facilitate these reactions.

Reaction with N-Nucleophiles (Amination)

The introduction of nitrogen-containing substituents is a common strategy in drug design to modulate physicochemical properties and biological activity. Copper-catalyzed amination, a variation of the Ullmann condensation, is a powerful method for forming C-N bonds with aryl halides.

Reaction with O-Nucleophiles (Etherification)

The formation of aryl ethers can be achieved through reactions with alcohols or phenols, typically under copper catalysis. These reactions can be used to introduce a wide range of alkoxy and aryloxy groups.

Reaction with S-Nucleophiles (Thiolation)

The reaction with thiols provides access to aryl thioethers. These sulfur-containing molecules are valuable intermediates in pharmaceutical synthesis and can themselves possess interesting biological properties.[5]

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table presents representative yields for analogous copper-catalyzed amination reactions of other 2-bromobenzoic acids to provide an expectation of potential outcomes.

| Entry | Amine Nucleophile | Product | Yield (%) | Reference |

| 1 | Aniline | N-phenylanthranilic acid | 91 | [6] |

| 2 | 1-Aminonaphthalene | N-(1-Naphthyl)anthranilic acid | 97 | [6] |

| 3 | 3-Chloroaniline | N-(3-Chlorophenyl)anthranilic acid | 84 | [6] |

| 4 | n-Butylamine | N-(n-Butyl)anthranilic acid | 91 | [6] |

| 5 | Diethylamine | N,N-Diethylanthranilic acid | 65 | [6] |

Experimental Protocols

Note: These protocols are adapted from established methods for related compounds and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Copper-Catalyzed Amination with an Aromatic Amine

This protocol is adapted from a general procedure for the copper-catalyzed amination of 2-bromobenzoic acids.[6]

Materials:

-

This compound

-

Aromatic amine (e.g., aniline)

-

Potassium carbonate (K₂CO₃)

-

Copper (I) oxide (Cu₂O)

-

Copper powder (Cu)

-

2-Ethoxyethanol

-

1 M Hydrochloric acid (HCl)

-

Water (deionized)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 mmol), the aromatic amine (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add copper(I) oxide (0.04 mmol, 4 mol%) and copper powder (0.09 mmol, 9 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

-

Add 2-ethoxyethanol (3-5 mL).

-

Heat the reaction mixture to 130 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into water (30 mL).

-

Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Collect the crude product by filtration.

-

For further purification, dissolve the crude product in a 5% aqueous sodium carbonate solution and filter to remove insoluble copper species.

-

Re-precipitate the product by acidifying the filtrate with 1 M HCl.

-

Collect the purified product by filtration, wash with water, and dry under vacuum.

Protocol 2: General Protocol for Copper-Catalyzed Reactions with O- and S-Nucleophiles

This protocol provides a general starting point for reactions with alcohols, phenols, and thiols, based on Ullmann-type coupling conditions.

Materials:

-

This compound

-

Nucleophile (alcohol, phenol, or thiol) (1.5 mmol)

-

Base (e.g., potassium carbonate, cesium carbonate) (2.5 mmol)

-

Copper catalyst (e.g., CuI, Cu₂O) (0.1-0.2 mmol)

-

Solvent (e.g., DMF, DMSO, 2-ethoxyethanol)

Procedure:

-

To a dry reaction vessel, add the nucleophile and the base.

-

Add the solvent and stir the mixture for 10-15 minutes at room temperature.

-

Add this compound (1.0 mmol) and the copper catalyst.

-

Heat the mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a stirred mixture of ice and dilute HCl.

-

Collect the precipitated product by filtration or extract with an appropriate organic solvent (e.g., ethyl acetate).

-

If extracting, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Visualizations

Caption: General experimental workflow for nucleophilic substitution.

Caption: Logical relationship of reactants and products.

References

- 1. nbinno.com [nbinno.com]

- 2. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-3,4,5-trimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-Bromo-3,4,5-trimethoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The protocols outlined herein are based on established methodologies and provide a foundation for the successful implementation of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Overview of this compound in Cross-Coupling Reactions

This compound is a sterically hindered and electron-rich aryl bromide. These characteristics can influence its reactivity in palladium-catalyzed cross-coupling reactions. The bromine atom's position, flanked by a carboxylic acid and a methoxy group, can present steric challenges that may impede the oxidative addition step in the catalytic cycle.[1] However, the electron-donating nature of the methoxy groups can also impact the electronic properties of the aryl bromide. Successful coupling often requires careful selection of catalysts, ligands, and reaction conditions to achieve high yields.

A crucial first step is the synthesis of the starting material, this compound, which is typically prepared from 3,4,5-trimethoxybenzoic acid.

Synthesis of this compound

A common route to this compound involves the direct bromination of 3,4,5-trimethoxybenzoic acid.

Experimental Protocol: Bromination of 3,4,5-trimethoxybenzoic acid

This protocol is adapted from a documented synthesis.

Materials:

-

3,4,5-trimethoxybenzoic acid

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 2 M)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) in a 1.4 M NaOH solution (1.1 eq).

-

Add solid DBDMH (0.57 eq) to the solution at room temperature.

-

Stir the reaction mixture vigorously for 36 hours.

-

After the reaction is complete, acidify the mixture with 2 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Expected Yield: ~96%

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction enables the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,2-Dimethoxyethane | 100 | 16 | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 |

| 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 18 | 78 |

Note: The data in this table are representative and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[2]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium phosphate, 2.0 eq)

-

Anhydrous, degassed 1,2-dimethoxyethane

Procedure:

-

In a pressure tube, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-